molecular formula C13H15F2NO3 B12088296 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid

4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid

Cat. No.: B12088296
M. Wt: 271.26 g/mol
InChI Key: CKBDIXISONGGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized by reacting a suitable precursor with a fluorinating agent under controlled conditions.

    Attachment to the Benzoic Acid Core: The difluoropyrrolidine moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety may enhance binding affinity or selectivity, while the methoxy group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxybenzoic acid
  • 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-ethoxybenzoic acid
  • 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzamide

Uniqueness

4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is unique due to the specific positioning of the methoxy group and the difluoropyrrolidine moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15F2NO3

Molecular Weight

271.26 g/mol

IUPAC Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-methoxybenzoic acid

InChI

InChI=1S/C13H15F2NO3/c1-19-11-6-9(12(17)18)2-3-10(11)7-16-5-4-13(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3,(H,17,18)

InChI Key

CKBDIXISONGGKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CN2CCC(C2)(F)F

Origin of Product

United States

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